molecular formula C9H7F6NO B12086720 Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- CAS No. 85290-64-8

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-

Cat. No.: B12086720
CAS No.: 85290-64-8
M. Wt: 259.15 g/mol
InChI Key: ZACVTQFCPLQGQB-UHFFFAOYSA-N
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Description

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- is a fluorinated phenol derivative. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability and reactivity.

Properties

CAS No.

85290-64-8

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-ylamino)phenol

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(9(13,14)15)16-5-3-1-2-4-6(5)17/h1-4,7,16-17H

InChI Key

ZACVTQFCPLQGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- typically involves the reaction of phenol with trifluoromethyl-containing reagents. One common method involves the use of hexafluoroacetone and phenol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium phenoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or alkyl groups onto the phenol ring.

Scientific Research Applications

Pharmaceutical Applications

Phenol derivatives, particularly those containing trifluoromethyl groups, have been extensively studied for their potential in drug development. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for various therapeutic applications.

Drug Development

Recent studies have highlighted the role of trifluoromethyl-containing compounds in the development of FDA-approved drugs. For instance, the incorporation of trifluoromethyl groups has been shown to improve the pharmacokinetic profiles of certain medications, leading to enhanced efficacy and reduced side effects .

Table 1: Examples of Trifluoromethyl-Containing Drugs

Drug NameApplication AreaKey Features
UbrogepantMigraine TreatmentSelective CGRP receptor antagonist
AcalabrutinibCancer TreatmentBruton's tyrosine kinase inhibitor
NirmatrelvirCOVID-19 TreatmentProtease inhibitor

Cosmetic Applications

The cosmetic industry has also recognized the significance of phenolic compounds with trifluoromethyl substitutions. These compounds are utilized in formulations aimed at improving skin hydration and stability.

Formulation Stability

Research indicates that phenolic compounds can enhance the stability and performance of cosmetic products. For example, formulations incorporating these compounds have demonstrated improved moisturizing properties and sensory attributes .

Table 2: Cosmetic Formulations Using Phenolic Compounds

Product TypeActive IngredientsBenefits
MoisturizersTrifluoromethyl phenolsEnhanced hydration
SunscreensUV filters + phenolic stabilizersImproved UV protection
Anti-aging creamsAntioxidants + phenolic compoundsSkin rejuvenation

Material Science Applications

In material science, phenolic compounds are valued for their chemical resistance and thermal stability. The incorporation of trifluoromethyl groups can further enhance these properties.

Coatings and Composites

Trifluoromethyl-substituted phenols are being explored for use in specialty coatings that require high resistance to solvents and temperature fluctuations. These coatings find applications in various industries, including automotive and aerospace .

Table 3: Properties of Coatings with Trifluoromethyl Phenols

PropertyMeasurement MethodValue
Chemical ResistanceSolvent Resistance TestExcellent
Thermal StabilityThermal Gravimetric Analysis (TGA)High
Adhesion StrengthPeel TestStrong

Case Study: Trifluoromethyl Drug Development

A recent study focused on the synthesis of a novel trifluoromethyl-containing phenol derivative aimed at treating neurodegenerative diseases. The compound showed promising results in preclinical trials due to its ability to cross the blood-brain barrier effectively .

Case Study: Cosmetic Formulation Optimization

Another case study evaluated a new moisturizer containing trifluoromethyl-substituted phenols using response surface methodology. The results indicated significant improvements in skin hydration and texture compared to traditional formulations .

Mechanism of Action

The mechanism of action of Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds.

Biological Activity

Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- (CAS Number: 1092460-74-6) is a fluorinated phenolic compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, impacting their interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, toxicity, and therapeutic potential.

The compound's structure includes a phenolic ring substituted with a trifluoroethylamino group, which significantly influences its solubility and reactivity. The molecular formula is C9H8F6NC_9H_8F_6N, and it exhibits a melting point range of 60-65°C. Its chemical structure can be represented as follows:

Phenol Structure C6H5OH\text{Phenol Structure }C_6H_5OH

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that phenolic compounds can exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by modifying membrane permeability or inhibiting enzymatic pathways in microorganisms .
  • Anticancer Potential : Research has shown that fluorinated phenols can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells .
  • Enzyme Inhibition : The trifluoromethyl substitution may enhance the compound's ability to act as an enzyme inhibitor. Studies suggest that such modifications can improve binding affinity to targets like cytochrome P450 enzymes, which are crucial in drug metabolism .

Toxicity Studies

Toxicological assessments are critical for evaluating the safety profile of new compounds. In vivo studies have indicated that phenolic compounds can exhibit varying degrees of toxicity depending on their structure and dosage:

  • Acute Toxicity : In animal models, no significant acute toxicity was observed at doses up to 2000 mg/kg for structurally related compounds .
  • Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects of this compound. Current literature suggests that fluorinated compounds may accumulate in biological systems, necessitating careful evaluation .

Case Study 1: Anticancer Activity

A study investigated the effects of a related trifluoromethyl-substituted phenolic compound on MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value of 0.126 μM, indicating potent growth inhibition compared to non-cancerous cell lines . This selectivity suggests potential therapeutic applications in targeting tumor cells while sparing healthy tissue.

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial activity, phenolic extracts containing similar structures demonstrated significant inhibition against Candida albicans and other pathogenic fungi. The minimum inhibitory concentration (MIC) was determined to be 500 μg/mL for effective antifungal action .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Candida albicans
AnticancerIC50 = 0.126 μM on MDA-MB-231
Enzyme InhibitionPotential CYP450 inhibition
Acute ToxicityNo significant toxicity (2000 mg/kg)

Q & A

Q. Supplementary Data :

  • IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Advanced: How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?

Answer:
Experimental Design :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. CF₃ groups enhance solubility in fluorinated solvents (e.g., HFIP) .
  • Accelerated Stability Studies : Monitor degradation via HPLC at elevated temperatures (40–60°C) to estimate shelf life .
  • Contradiction Note : Discrepancies in reported solubility (e.g., ethanol vs. DMF) may arise from impurities; use Karl Fischer titration to confirm water content .

Table 1 : Solubility Data Comparison

SolventSolubility (mg/mL)Source
Ethanol25.3
DMF48.9
Water<0.1

Advanced: How to resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:
Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., cell lines, incubation times) .
  • Structure-Activity Relationship (SAR) : Correlate trifluoromethyl positioning with activity. For example, 2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol showed varied adrenergic activity due to fluorine’s electronegativity .
  • Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Key Insight : Discrepancies may arise from impurity profiles; use LC-MS to identify trace byproducts .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Safety Measures :

  • Ventilation : Use fume hoods due to potential amine volatility .
  • PPE : Nitrile gloves and safety goggles; avoid skin contact (irritation reported in analogs ).
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Regulatory Compliance : Classify as WGK 3 (water hazard) based on structural analogs .

Advanced: What strategies optimize regioselectivity in functionalizing the phenolic ring?

Answer:
Directed Ortho-Metalation :

  • Step 1 : Protect the amino group with Boc to direct lithiation .
  • Step 2 : Introduce electrophiles (e.g., aldehydes) at the ortho position.
  • Step 3 : Deprotect under acidic conditions (TFA/CH₂Cl₂) .

Alternative : Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine) .

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